molecular formula C8H11NO3 B151475 3-(tert-Butyl)isoxazole-5-carboxylic acid CAS No. 133674-40-5

3-(tert-Butyl)isoxazole-5-carboxylic acid

Cat. No. B151475
M. Wt: 169.18 g/mol
InChI Key: SLQOTICTFRAFGX-UHFFFAOYSA-N
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Description

The compound "3-(tert-Butyl)isoxazole-5-carboxylic acid" is a chemical of interest in the field of organic synthesis and medicinal chemistry. It is related to various research efforts aimed at synthesizing novel compounds with potential biological activities or as intermediates for further chemical transformations.

Synthesis Analysis

The synthesis of related compounds involves innovative routes and methodologies. For instance, the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been developed, which shortens the procedures for synthesizing these unnatural amino acids . Another study presents a novel synthesis route for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, which is a versatile intermediate for further chemical synthesis . Additionally, a novel route to 5-substituted 3-isoxazolols has been discovered, which avoids byproduct formation and presents a three-step procedure starting from carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structures of compounds related to "3-(tert-Butyl)isoxazole-5-carboxylic acid" have been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was confirmed by single crystal XRD data . Similarly, the structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was elucidated using X-ray diffraction, revealing a non-planar conformation .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl-substituted compounds includes various reactions such as cyclization, nitration, and electrophilic halogenation. For instance, the formation of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate from 5-tert-butyl-4-methylisoxazole-3-ol under basic conditions demonstrates the reactivity of isoxazole derivatives . Moreover, the synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones involves nitration and cycloaddition reactions, showcasing the versatility of tert-butyl-substituted compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted compounds are influenced by their molecular structure. The crystallographic studies provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect the compound's solubility, melting point, and stability . The thermal analysis of these compounds, determined by DSC and TGA, is also crucial for understanding their behavior under different temperature conditions .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 3-(tert-Butyl)isoxazole-5-carboxylic acid, play a significant role in biocatalysis and microbial fermentation processes. They are known for their dual nature of being valuable biorenewable chemicals and inhibitors to microbial growth at certain concentrations. This inhibitory effect is critical in fermentative production using engineered microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms of inhibition, such as damage to cell membranes and internal pH decrease, is essential for developing strategies to enhance microbial robustness in industrial applications (Jarboe, Royce, & Liu, 2013).

Natural Neo Acids and Their Applications

Research on natural metabolites containing tertiary butyl groups, including neo fatty acids and neo alkanes, highlights their potential in various applications. These compounds exhibit a range of biological activities, making them promising candidates for antioxidants, anticancer, antimicrobial, and antibacterial agents. The study of synthetic bioactive compounds with tertiary butyl groups also reveals their high activity in these areas. The applications extend to cosmetic, agronomic, and pharmaceutical industries, indicating a broad spectrum of uses for compounds related to 3-(tert-Butyl)isoxazole-5-carboxylic acid (Dembitsky, 2006).

Isoxazoline and Nitropropanoic Acid-Derived Natural Products

The structural elements of isoxazolinone and 3-nitropropanoic acid (3-NPA) moieties, closely related to the core structure of 3-(tert-Butyl)isoxazole-5-carboxylic acid, are found in natural products across various kingdoms, including plants, insects, bacteria, and fungi. These compounds have significant synthetic and biological interest due to their presence in natural products with potential anticancer properties. Understanding their biosynthetic pathways and mechanisms of action can aid in the development of novel therapeutic agents (Becker et al., 2017).

Carboxylic Acid Bioisosteres in Medicinal Chemistry

Carboxylic acid bioisosteres, such as those structurally similar to 3-(tert-Butyl)isoxazole-5-carboxylic acid, play a crucial role in medicinal chemistry. They offer an alternative to carboxylic acid-containing drugs by potentially improving pharmacokinetic profiles, increasing lipophilicity, bioavailability, and reducing side effects. The development of novel carboxylic acid substitutes that display improved pharmacological profiles is a testament to the ongoing innovation required to overcome challenges in drug design (Horgan & O’ Sullivan, 2021).

Isoxazoline as Anticancer Agents

Isoxazolines, including derivatives of 3-(tert-Butyl)isoxazole-5-carboxylic acid, are recognized for their anticancer properties. Natural and synthetic isoxazoline compounds have been investigated for their potential as chemotherapeutic agents. The review of isoxazoline derivatives from natural sources and their synthetic pathways highlights the importance of this class of compounds in developing novel anticancer drugs, underscoring the relevance of structural and stereochemical aspects in their anticancer activity (Kaur et al., 2014).

Safety And Hazards

The compound has a signal word of “Warning” and precautionary statements P261-P305+P351+P338 . The hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

3-tert-butyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)12-9-6/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQOTICTFRAFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyl)isoxazole-5-carboxylic acid

CAS RN

133674-40-5
Record name 3-tert-butyl-1,2-oxazole-5-carboxylic acid
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